(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
CAS No.: 52505-58-5
Cat. No.: VC15496062
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52505-58-5 |
|---|---|
| Molecular Formula | C16H14N2OS |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |
| Standard InChI Key | JKFYVJIMIFVKOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₆H₁₄N₂OS, consisting of:
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A thieno[2,3-b]pyridine backbone (fused thiophene and pyridine rings).
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Amino (-NH₂) and methyl (-CH₃) substituents at positions 3, 4, and 6.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 282.36 g/mol | |
| Melting Point | 200°C | |
| IUPAC Name | (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenylmethanone | |
| SMILES | NC=1C=2C(SC1C(=O)C3=CC=CC=C3)=NC(C)=CC2C |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-S) .
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¹H NMR: Signals at δ 2.4–2.6 ppm (methyl groups), δ 6.5–8.5 ppm (aromatic protons).
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via a two-step process:
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Formation of Thieno[2,3-b]pyridine Core: Cyclization of 3-amino-4,6-dimethylthiophene-2-carboxamide with a pyridine derivative .
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Methanone Introduction: Reaction with benzoyl chloride in the presence of a base (e.g., K₂CO₃).
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclization (DMF, 120°C) | 65% | |
| 2 | Benzoylation (Benzoyl chloride, K₂CO₃, acetone) | 72% |
Derivative Synthesis
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Mesityl Analog: Replacement of phenyl with mesityl enhances lipophilicity (CAS: 726165-16-8).
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Halogenated Variants: Chloro or bromo substituents on the phenyl ring modify electronic properties .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.
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Stability: Stable under inert conditions but sensitive to strong acids/bases due to the enamine group .
Table 3: Physicochemical Data
Biological Activities and Applications
Material Science Applications
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Organic Electronics: Conjugated π-system enables use in OLEDs and semiconductors.
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Coordination Chemistry: Amino and carbonyl groups facilitate metal complexation .
Future Research Directions
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